![molecular formula C14H19NO4 B14362337 N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide CAS No. 90253-94-4](/img/structure/B14362337.png)
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide is an organic compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dimethoxyphenyl group and an oxoethyl group attached to a methylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents. One common method includes the use of 3,4,5-trimethoxyphenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane in a reaction flask. The mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then purified through washing and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include additional purification steps to ensure the final product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) by donating hydrogen atoms, thereby neutralizing free radicals.
Metal Chelation: It can chelate metal ions, preventing them from catalyzing the production of ROS.
Signaling Pathways: In cancer research, it targets specific signaling pathways to inhibit the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: Known for its antioxidant properties and used in similar research applications.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
90253-94-4 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19NO4/c1-9(2)14(17)15-8-11(16)10-5-6-12(18-3)13(7-10)19-4/h5-7,9H,8H2,1-4H3,(H,15,17) |
Clé InChI |
NJSBXJXXFWWTMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCC(=O)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


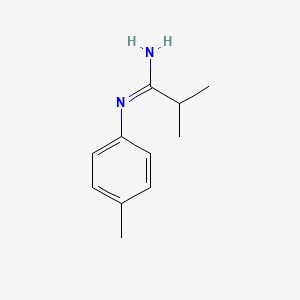
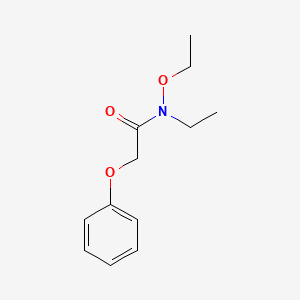
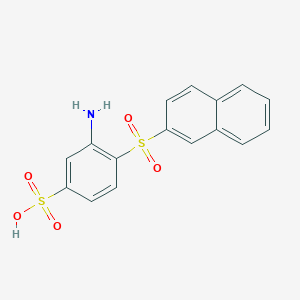
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
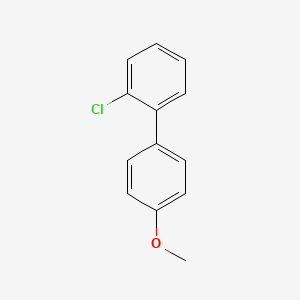
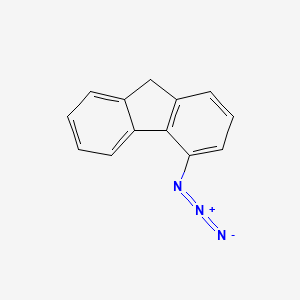

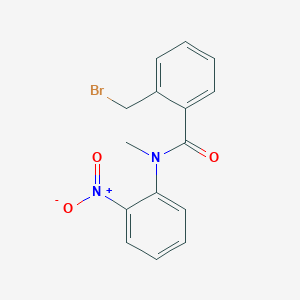
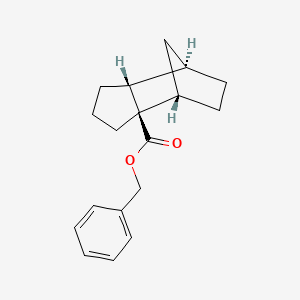
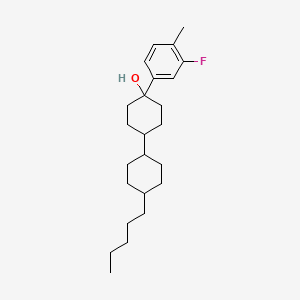
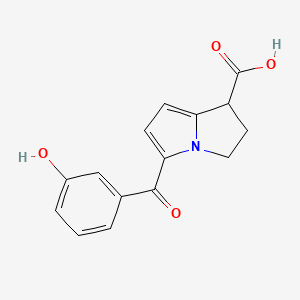
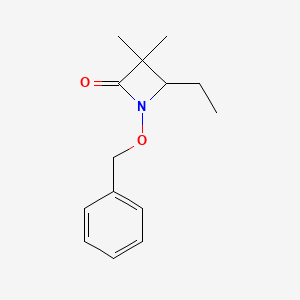

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
